![molecular formula C14H13NO3 B14253766 Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- CAS No. 293732-48-6](/img/structure/B14253766.png)
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is a heterocyclic compound that belongs to the class of isoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- can be achieved through several synthetic routes. One efficient method involves the redox-amination-aromatization-Friedel-Crafts acylation cascade reaction. This process starts with trans-4-hydroxyproline and 2-formylbenzoic acids, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- involves its interaction with molecular targets such as topoisomerases. These enzymes play a crucial role in DNA replication and transcription. By inhibiting topoisomerases, the compound can interfere with these processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Pyrrolo[2,3-c]isoquinolines
- Pyrrolo[2,3-b]pyridine derivatives
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 8
Propriétés
Numéro CAS |
293732-48-6 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
7,8-dimethoxy-5H-pyrrolo[1,2-b]isoquinolin-10-one |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-9-8-15-5-3-4-11(15)14(16)10(9)7-13(12)18-2/h3-7H,8H2,1-2H3 |
Clé InChI |
GMSYTYUCVFHIDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CN3C=CC=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




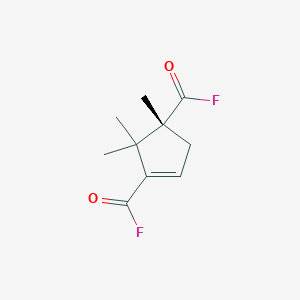

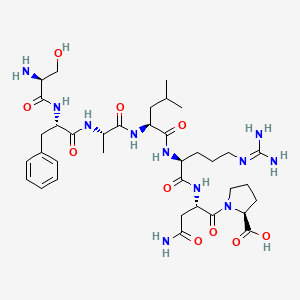
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)


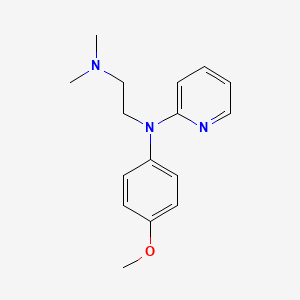
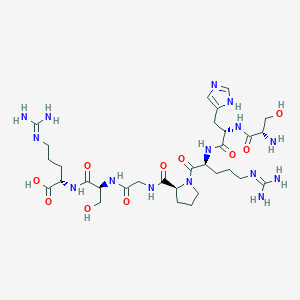
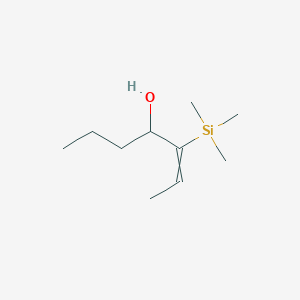
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
